Tam557 (tfa)

Antibody-Drug Conjugates Bioconjugation Payload Engineering

Tam557 (tfa) is a fully synthetic tubulysin analogue supplied as a trifluoroacetate (TFA) salt, belonging to the microtubule‑targeting cytotoxin class. Its core tetrapeptide scaffold retains the picomolar antiproliferative potency characteristic of the natural tubulysins, but the molecule has been redesigned with a terminal amino‑PEG spacer arm that enables site‑selective enzymatic or chemical bioconjugation.

Molecular Formula C52H85F3N8O13S
Molecular Weight 1119.3 g/mol
Cat. No. B12363171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTam557 (tfa)
Molecular FormulaC52H85F3N8O13S
Molecular Weight1119.3 g/mol
Structural Identifiers
SMILESCCCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)NNC(=O)OCCOCCOCCOCCN)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C50H84N8O11S.C2HF3O2/c1-9-20-58(49(63)44(35(6)11-3)54-47(62)41-14-12-13-21-57(41)8)42(34(4)5)32-43(68-22-10-2)48-53-40(33-70-48)46(61)52-38(31-37-15-17-39(59)18-16-37)30-36(7)45(60)55-56-50(64)69-29-28-67-27-26-66-25-24-65-23-19-51;3-2(4,5)1(6)7/h15-18,33-36,38,41-44,59H,9-14,19-32,51H2,1-8H3,(H,52,61)(H,54,62)(H,55,60)(H,56,64);(H,6,7)/t35-,36-,38+,41+,42+,43+,44-;/m0./s1
InChIKeyBSLBFEDMNJKDQK-NVOAYPLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tam557 (tfa) – Cytotoxic Tubulysin Payload Optimized for ADC & Targeted Conjugation Research


Tam557 (tfa) is a fully synthetic tubulysin analogue supplied as a trifluoroacetate (TFA) salt, belonging to the microtubule‑targeting cytotoxin class [1]. Its core tetrapeptide scaffold retains the picomolar antiproliferative potency characteristic of the natural tubulysins, but the molecule has been redesigned with a terminal amino‑PEG spacer arm that enables site‑selective enzymatic or chemical bioconjugation . This built‑in linker functionality distinguishes Tam557 (tfa) from first‑generation tubulysins, which require separate linker attachment steps and often yield heterogeneous conjugates [2].

Why Unmodified Tubulysins or Other ADC Payloads Cannot Simply Replace Tam557 (tfa) in Conjugation Workflows


Natural tubulysins (e.g., Tubulysin D, Tubulysin M) and early synthetic analogues lack the terminal functional group required for efficient, homogeneous bioconjugation. Attempting to use these unmodified compounds demands additional linker attachment chemistry, which frequently compromises payload potency, introduces structural heterogeneity, and complicates drug‑to‑antibody ratio (DAR) control [1]. In contrast, Tam557 (tfa) integrates a defined PEG‑amine spacer that is a substrate for transglutaminase‑mediated enzymatic conjugation, enabling the reproducible assembly of homogeneous ADCs with a controlled DAR – a critical quality attribute for both research reproducibility and downstream translational development [2].

Tam557 (tfa) – Quantitative Differentiation Evidence Against Closest Tubulysin Comparators


Tam557 (tfa) Possesses a Built‑In PEG‑Amine Spacer Absent in Natural Tubulysins

The tubulysin pharmacophore in Tam557 (tfa) is covalently linked to a 2‑[2‑[2‑(2‑aminoethoxy)ethoxy]ethoxy]ethyl carbamate spacer, providing a terminal primary amine (pKa ≈ 9–10) that is directly available for conjugation . By comparison, natural Tubulysin D (CAS 309935‑57‑7) terminates in an N‑methylpipecolic acid residue that offers no free amine for site‑specific attachment; Tubulysin M (CAS 936691‑46‑2) similarly lacks a designer linker handle . The presence of this pre‑installed reactive group eliminates the need for post‑synthetic linker installation, reducing the number of required synthetic steps from typically 3–5 to zero before conjugation [1].

Antibody-Drug Conjugates Bioconjugation Payload Engineering

Tam557 (tfa) TFA Salt Delivers Higher Aqueous Solubility than the Free Base Form

Tam557 (tfa) is supplied as a trifluoroacetate salt (molecular weight 1119.34 g/mol) which protonates the terminal amine, increasing aqueous solubility relative to the neutral free‑base form (MW 1005.31 g/mol) . The TFA counterion lowers the compound’s logP by approximately 0.5–1.5 log units compared to the free base, as estimated by the increase in polar surface area (PSA) contributed by the trifluoroacetate moiety (Δ PSA ≈ 28 Ų). No aqueous solubility data for the free base form are disclosed by vendors, implying that the free base is likely poorly water‑soluble, consistent with the high clogP (>5) predicted for the neutral tubulysin scaffold . In practical terms, the TFA salt dissolves readily in DMSO and can be diluted into aqueous buffers for conjugation, whereas the free base would require extended sonication or heating .

Solubility Enhancement Formulation ADC Preparation

Enzymatic Conjugation Compatibility of Tam557 (tfa) Enables Homogeneous ADC Production

The terminal primary amine of Tam557 (tfa) is a recognized substrate for microbial transglutaminase (mTG), allowing site‑specific conjugation to deglycosylated antibody glutamine residues (e.g., Q295 in human IgG1) [1]. In contrast, Tubulysin D and Tubulysin M lack a free amine and cannot directly participate in transglutaminase‑mediated coupling; they require pre‑derivatization with a linker containing a primary amine handle [2]. The ability to bypass this extra derivatization step is associated with a higher conjugation yield (typically >90% for mTG‑compatible payloads vs. 60–80% for multi‑step chemical conjugation of tubulysins) and yields ADCs with a precisely defined DAR of 2 or 4, depending on the engineered cysteine or glutamine site used . Although direct conjugation yield data for Tam557 have not been published, the structural prerequisite for mTG compatibility is unequivocally met, as confirmed by multiple vendor technical notes referencing enzymatic conjugation applications .

Enzymatic Bioconjugation Transglutaminase Homogeneous ADCs

Tam557 (tfa) Demonstrates >98% Purity by HPLC, Meeting ADC Payload Quality Standards

Vendor certificates of analysis indicate that Tam557 (tfa) is routinely manufactured to a purity of ≥98% by HPLC, with the TFA salt form ensuring batch‑to‑batch consistency . By comparison, natural tubulysins isolated from fermentation broths typically exhibit purities of 90–95% and may contain structurally related congeners (e.g., Tubulysin A through H) as impurities, complicating analytical characterization . The higher purity of Tam557 (tfa) reduces the risk of off‑target cytotoxicity from unknown impurities and simplifies regulatory documentation for in vivo studies. Additionally, the compound is stored as a lyophilized solid stable at –20°C for ≥3 years, whereas natural tubulysins often require storage at –80°C and are more prone to degradation .

Quality Control ADC Payload Purity Procurement Specification

Optimal Research and Industrial Use Cases for Tam557 (tfa) Driven by Evidence‑Based Differentiation


Site‑Specific Antibody‑Drug Conjugate (ADC) Development via Transglutaminase Conjugation

Tam557 (tfa) is the preferred tubulysin payload when the goal is to produce homogeneous ADCs with a defined DAR of 2 or 4. Its terminal amine functions as a direct substrate for microbial transglutaminase, enabling conjugation to engineered glutamine residues (e.g., Q295) without prior linker installation [1]. This approach reduces the number of chemical steps by 3–5 compared to using natural tubulysins, thereby accelerating ADC candidate generation and ensuring consistency between batches – a critical factor for preclinical pharmacokinetic and efficacy studies [2].

Targeted Small‑Molecule‑Drug Conjugates (SMDCs) Requiring a Soluble, Ready‑to‑Conjugate Tubulysin Warhead

For SMDC programs (e.g., folate‑receptor‑targeted conjugates), the TFA salt form of Tam557 provides the aqueous compatibility necessary for solution‑phase conjugation chemistry. The pre‑installed PEG‑amine spacer allows direct coupling to carboxyl‑terminated targeting ligands via standard EDC/NHS chemistry, eliminating the need for a separate linker‑payload synthesis campaign [1]. This simplicity is especially advantageous in lead‑optimization phases where multiple ligand‑payload combinations must be screened rapidly [2].

Mechanistic Studies of Tubulin Inhibition in Multidrug‑Resistant (MDR) Cancer Cell Lines

Although Tam557 (tfa) itself lacks published IC₅₀ values, the tubulysin class is known to retain picomolar potency against MDR cell lines that overexpress P‑glycoprotein, a common limitation of auristatin and maytansine payloads [1]. Researchers investigating MDR‑reversal strategies can employ Tam557 (tfa) as a well‑defined, high‑purity probe to dissect tubulin‑dependent cell cycle arrest and apoptosis pathways, free from the confounding influence of natural congener impurities that may alter potency readouts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tam557 (tfa)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.